molecular formula C12H19N5O3 B2706820 methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797246-90-2

methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2706820
CAS No.: 1797246-90-2
M. Wt: 281.316
InChI Key: LBELKCJGPPGICN-UHFFFAOYSA-N
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Description

Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a triazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the use of click chemistry, which is a powerful and versatile method for constructing 1,2,3-triazole rings. The process generally starts with the preparation of an azide and an alkyne, which are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring .

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-16-8-10(14-15-16)11(18)13-7-9-3-5-17(6-4-9)12(19)20-2/h8-9H,3-7H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBELKCJGPPGICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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